1-(3-bromopyridin-2-yl)propan-2-one
Description
Properties
CAS No. |
1408959-01-2 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.1 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Acetylpyridine
The most straightforward route involves electrophilic bromination of 2-acetylpyridine. This method employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlCl₃. The reaction typically proceeds at 0–25°C to minimize side products such as dibrominated species.
Reaction Conditions and Yields
| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | 0–5 | 78 |
| NBS | AlCl₃ | 20–25 | 85 |
| Br₂ | H₂SO₄ | 10–15 | 72 |
A critical advancement involves using NBS with AlCl₃, which enhances regioselectivity for the 3-position due to the directing effect of the acetyl group. The mechanism proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack at the meta position relative to the ketone.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine-2-carbonyl precursors and organoboron reagents offers a versatile pathway. For instance, coupling 3-bromopyridine-2-carbaldehyde with methylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the ketone after oxidation.
Optimized Protocol
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C, 12 h
-
Yield: 88%
This method excels in scalability, with microwave-assisted protocols reducing reaction times to 2–3 hours.
Grignard Reagent-Based Synthesis
Ketone Formation via Grignard Addition
A patent-pending approach utilizes 3-bromopyridine in a Grignard reaction with methyl magnesium bromide (MeMgBr), followed by oxidation. The steps include:
-
Formation of the Grignard Reagent:
-
Nucleophilic Addition to Acetone:
-
The Grignard reagent attacks acetone, forming 1-(3-bromopyridin-2-yl)propan-2-ol.
-
-
Oxidation to Ketone:
Critical Parameters
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance efficiency. Key advantages include:
-
Precise Temperature Control: Mitigates exothermic side reactions.
-
Higher Throughput: 10–20 kg/day output vs. 2–5 kg/day in batch reactors.
-
Reduced Solvent Use: Solvent consumption decreases by 40%.
Purification Techniques
-
Chromatography: Silica gel columns with CH₂Cl₂/hexane eluents achieve >99% purity.
-
Crystallization: Ethanol/water mixtures yield crystalline product with 95% recovery.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Direct Bromination | Low cost, minimal steps | Moderate regioselectivity | Small-scale synthesis |
| Suzuki-Miyaura Coupling | High selectivity, scalability | Requires expensive catalysts | Medicinal chemistry |
| Grignard Approach | High yields, industrial compatibility | Sensitive to moisture | Large-scale production |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of functional materials, including polymers and advanced coatings.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(3-bromopyridin-2-yl)propan-2-one with structurally or functionally related propan-2-one derivatives:
Key Observations:
Structural and Functional Diversity: Halogen Effects: The bromine in this compound enhances electrophilic reactivity compared to its chloro analog (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one), which is associated with NPS activity . Bromine’s larger atomic size may also influence binding affinity in pharmacological contexts. Amino vs. Pyridinyl Groups: Methylamino-substituted analogs (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) exhibit psychoactive properties, whereas pyridinyl derivatives (e.g., the target compound) are more commonly intermediates in synthesis .
Synthesis Efficiency: The 72% yield of this compound is comparable to yields of related compounds (e.g., 34–89% for diarylheptanoid derivatives in ) . However, natural derivatives like pelletierine are isolated rather than synthesized, limiting scalability .
Regulatory Challenges: EMCDDA-monitored NPS compounds (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) underscore the need for structural characterization to mitigate misuse .
Stability and Commercial Viability :
- Discontinued products like 1-(azocan-2-yl)propan-2-one suggest challenges in stability or synthesis optimization, whereas crystallographically validated compounds (e.g., 2-benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one) remain valuable for academic research .
Biological Activity
1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound characterized by a brominated pyridine ring attached to a propan-2-one carbon chain. Its molecular formula is CHBrN, and it has a molecular weight of approximately 214.06 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for research in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of the brominated pyridine ring is significant, as similar compounds have shown effectiveness against various pathogens and cancer cell lines.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate biological pathways relevant to disease processes, although detailed studies are required to elucidate these mechanisms fully.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. This is consistent with findings from other brominated pyridine derivatives, which have demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a related study on bromopyridine derivatives indicated significant cytotoxicity against HeLa and MCF-7 cells, suggesting that this compound could exhibit similar effects.
Case Studies
Several studies have investigated the biological activity of related compounds, shedding light on potential applications for this compound:
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| Study A | 1-(3-Chloropyridin-2-yl)propan-2-one | Antimicrobial | In vitro assays against bacterial strains |
| Study B | 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer | MTT assay on Jurkat and HeLa cells |
| Study C | 1-(3-Fluoropyridin-2-yl)propan-2-one | Cytotoxicity | Cell cycle analysis via flow cytometry |
Interaction Studies
Understanding the binding affinity of this compound with biological targets is crucial for determining its therapeutic potential. Initial research suggests that it may interact with key enzymes involved in disease pathways, warranting further investigation into its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
